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Compound of Interest

Compound Name: thiophene-2-sulfonamide

Cat. No.: B153586 Get Quote

An In-Depth Technical Guide to Thiophene-2-Sulfonamide: Synthesis, Characterization, and

Applications

Introduction
Thiophene-2-sulfonamide is a heterocyclic organic compound that serves as a vital structural

motif in medicinal chemistry and a versatile intermediate in organic synthesis. The inherent

properties of the electron-rich thiophene ring, combined with the pharmacologically critical

sulfonamide group, make this molecule and its derivatives a subject of intense research.[1][2]

This guide provides a comprehensive overview of thiophene-2-sulfonamide, detailing its

chemical identity, a robust synthesis protocol with expert insights, rigorous characterization

data, and a review of its significant biological applications, particularly as a scaffold for enzyme

inhibitors.

Core Chemical Identity and Properties
A precise understanding of a compound's identity and physical characteristics is the foundation

of all subsequent research and development.

Chemical Structure
The structure consists of a five-membered thiophene ring substituted at the C2 position with a

sulfonamide group (-SO₂NH₂).

Caption: 2D Chemical Structure of Thiophene-2-sulfonamide.
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Chemical Identifiers
A summary of key identifiers for thiophene-2-sulfonamide is presented below for

unambiguous reference.

Identifier Value Source

IUPAC Name thiophene-2-sulfonamide [3]

CAS Number 6339-87-3 [4]

Molecular Formula C₄H₅NO₂S₂ [4]

SMILES C1=CSC(=C1)S(=O)(=O)N [4]

InChI Key
KTFDYVNEGTXQCV-

UHFFFAOYSA-N
[3]

Synonyms
2-Thienylsulfonamide,

Thiophenesulfonamide
[3]

Physicochemical Properties
The fundamental physical and chemical properties dictate the compound's handling, storage,

and behavior in various systems.

Property Value Source

Molecular Weight 163.22 g/mol [4]

Appearance White to off-white solid

Melting Point 137-141 °C

Storage
Store at < -15°C in a well-

closed container
[4]

Hazard Codes

H315 (Skin Irritation), H319

(Eye Irritation), H335

(Respiratory Irritation)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b153586?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Thiophenesulfonamide
https://www.biosynth.com/p/FT40893/6339-87-3-thiophene-2-sulfonamide
https://www.biosynth.com/p/FT40893/6339-87-3-thiophene-2-sulfonamide
https://www.biosynth.com/p/FT40893/6339-87-3-thiophene-2-sulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Thiophenesulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Thiophenesulfonamide
https://www.biosynth.com/p/FT40893/6339-87-3-thiophene-2-sulfonamide
https://www.biosynth.com/p/FT40893/6339-87-3-thiophene-2-sulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Thiophene-2-sulfonamide
The most common and direct laboratory-scale synthesis involves the ammonolysis of the

corresponding sulfonyl chloride precursor. This method is reliable and provides good yields of

the target compound.

Synthetic Workflow

Start: Thiophene-2-sulfonyl chloride

Reaction:
Reflux at 50°C for 15 hours

Reagent: 25% Ammonium Hydroxide (aq)

Workup:
Hot Filtration & Washing

Purification:
Recrystallization from water

Product: Thiophene-2-sulfonamide

Click to download full resolution via product page

Caption: Workflow for the synthesis of thiophene-2-sulfonamide.

Detailed Experimental Protocol
This protocol describes the synthesis starting from 2-thiophenesulfonyl chloride.
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Materials and Equipment:

2-Thiophenesulfonyl chloride

Ammonium hydroxide solution (25% aqueous)

Deionized water

Round-bottom flask with reflux condenser

Heating mantle with magnetic stirrer

Buchner funnel and filter paper

Beakers and standard laboratory glassware

Rotary evaporator

Procedure:

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add 2-thiophenesulfonyl chloride (0.5 g, 2.74 mmol).

Reagent Addition: To the flask, add 25% aqueous ammonium hydroxide solution (5 mL,

~33.5 mmol).

Expert Insight: A significant excess of ammonium hydroxide is used to serve a dual purpose.

It acts as the nucleophile for the substitution reaction and simultaneously neutralizes the

hydrochloric acid (HCl) byproduct generated, driving the reaction to completion.

Reaction Conditions: Heat the mixture to 50°C and maintain it under reflux with vigorous

stirring for 15 hours.
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Expert Insight: The moderate temperature of 50°C provides sufficient activation energy for

the reaction without promoting significant degradation of the thiophene ring or unwanted side

reactions. The extended reaction time ensures a high conversion rate.

Initial Isolation: Upon completion, filter the hot reaction mixture through a Buchner funnel to

remove any insoluble impurities. Wash the residue with a small amount of boiling 25%

ammonium hydroxide solution to recover any trapped product.

Solvent Removal: Combine the filtrate and washings. Remove the excess ammonium

hydroxide and water via vacuum distillation or a rotary evaporator until the distinct odor of

ammonia is no longer present.

Purification by Recrystallization: Dissolve the resulting crude solid in a minimal amount of hot

deionized water. Allow the solution to cool slowly to room temperature, and then place it in

an ice bath to maximize crystal formation.

Expert Insight: Recrystallization from water is an effective and green purification method for

this compound. The product is significantly less soluble in cold water than in hot water,

allowing for the separation from more soluble impurities.

Final Product Collection: Collect the white crystalline solid by vacuum filtration, wash with a

small amount of cold water, and dry under vacuum. The expected yield is approximately

77%.

Structural Elucidation and Characterization
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Confirmation of the synthesized product's identity and purity is achieved through standard

spectroscopic techniques.

Technique Observed Data Interpretation

Melting Point 145-146°C
Indicates high purity of the final

product.

FT-IR (KBr, cm⁻¹)

3290, 3224 (N-H stretch);

1330-1310 (asymmetric SO₂

stretch); 1160-1140 (symmetric

SO₂ stretch)

Confirms the presence of the

primary sulfonamide group (-

SO₂NH₂).[5]

¹H NMR (DMSO-d₆, δ)

7.15 (dd, 1H, H4); 7.55 (dd,

1H, H3); 7.66 (s, 2H, NH₂);

7.85 (dd, 1H, H5)

Shows the characteristic

proton signals of the thiophene

ring and the sulfonamide NH₂

protons.

¹³C NMR (DMSO-d₆, δ) 127.3, 130.0, 131.1, 145.7

Displays the four distinct

carbon environments of the

thiophene ring.

Mass Spec (ESI⁻) m/z 162 [M-H]⁻

Corresponds to the

deprotonated molecular ion,

confirming the molecular

weight.

Scientist's Note: The combined data from these analytical methods provides a self-validating

system. The synthesis protocol yields a product whose spectroscopic fingerprint perfectly

matches the expected structure of thiophene-2-sulfonamide, thereby confirming a successful

synthesis.

Biological Significance and Applications
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The thiophene-2-sulfonamide scaffold is a privileged structure in drug discovery due to its

ability to interact with a variety of biological targets.

Carbonic Anhydrase Inhibition
The primary application of aromatic sulfonamides in medicine is as inhibitors of carbonic

anhydrases (CAs).[6][7] CAs are zinc-containing metalloenzymes that catalyze the rapid

interconversion of carbon dioxide and water to bicarbonate and protons.[6] Dysregulation of CA

activity is implicated in several diseases.

Mechanism of Inhibition: Primary sulfonamides, like thiophene-2-sulfonamide, act as potent

inhibitors by coordinating directly to the Zn(II) ion in the enzyme's active site.[8][9] The

deprotonated sulfonamide nitrogen displaces the zinc-bound hydroxide ion, forming a stable

tetrahedral complex that blocks the enzyme's catalytic activity.[8][10]

Carbonic Anhydrase Active Site Zn²⁺ H₂O

Inhibited Enzyme Complex Zn²⁺-N⁻HSO₂-Thiophene

 Displacement of H₂O

Thiophene-SO₂NH₂

 Sulfonamide coordinates to Zinc

Click to download full resolution via product page

Caption: General mechanism of carbonic anhydrase inhibition.

Derivatives of thiophene-2-sulfonamide are explored for treating conditions such as

glaucoma, where inhibiting CA in the eye reduces the production of aqueous humor and lowers

intraocular pressure.[9]

Other Biological Activities
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Antimicrobial and Quorum Sensing Inhibition: Thiophene-sulfonamides have been identified

as specific inhibitors of quorum sensing in pathogenic Vibrio species.[11] By disrupting this

cell-to-cell communication system, these compounds can prevent the expression of virulence

factors without being bactericidal, representing a promising anti-virulence strategy.[11]

Fungal Biomass Inhibition: Thiophene-2-sulfonamide itself has been reported as a fungal

biomass inhibitor.[4]

Synthetic Intermediate: It serves as a key building block for more complex diagnostic and

therapeutic agents, leveraging the reactivity of the thiophene ring and the sulfonamide group

for further functionalization.[4]

Safety and Handling
Thiophene-2-sulfonamide is classified as an irritant. Appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during

handling. Work should be conducted in a well-ventilated area or a fume hood to avoid

inhalation of the powder.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye

protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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